2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo moiety have been reported to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds with a [1,2,4]triazolo moiety have been found to intercalate dna . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the DNA structure and function .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways, which regulate cell growth and survival .
Result of Action
Similar compounds have shown anti-tumor activity against various cancer cell lines, potentially due to their ability to inhibit c-met kinase and intercalate dna .
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazolopyridazine core linked to a chlorophenyl group and a dimethoxyphenyl moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The triazole ring is known to interact with enzymes by forming hydrogen bonds and hydrophobic interactions, which may inhibit their activity.
- Receptor Modulation : The chlorophenyl group enhances binding affinity to certain receptors, potentially modulating signal transduction pathways.
Pharmacological Profiles
Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of biological activities:
- Antimicrobial Activity : Triazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : The triazolopyridazine scaffold has been explored for anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways .
- Anti-inflammatory Effects : Some studies have indicated that triazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Antibacterial Activity
A study evaluating the antibacterial efficacy of various triazole derivatives found that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against S. aureus and other pathogens . This suggests that the compound may possess comparable antibacterial properties.
Anticancer Activity
In vitro studies on related triazole compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives were tested against human cancer cell lines and demonstrated IC50 values in the low micromolar range . These findings support the potential of the target compound in cancer therapeutics.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-16-8-7-15(11-17(16)30-2)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGVSDVMKXQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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